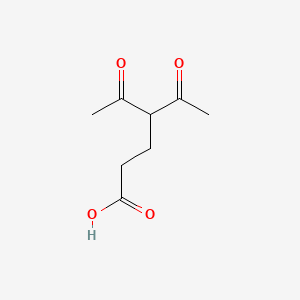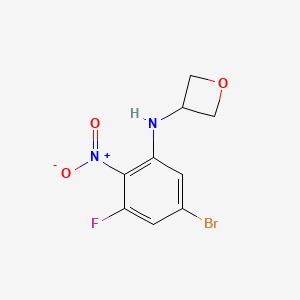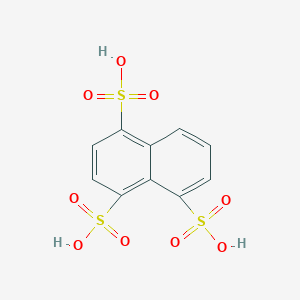
Naphthalene-1,4,5-trisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,4,5-trisulfonic acid is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at the 1, 4, and 5 positions. It is a colorless solid that is highly soluble in water and exhibits strong acidic properties due to the sulfonic acid groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalene-1,4,5-trisulfonic acid is typically synthesized through a sulfonation reaction. The process involves the reaction of naphthalene with fuming sulfuric acid (oleum) at elevated temperatures. The sulfonation reaction is carried out in stages, with the temperature gradually increased to ensure complete sulfonation. For example, naphthalene is mixed with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. The mixture is then heated to 90-95°C for several hours to achieve the desired trisulfonic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is often purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-1,4,5-trisulfonic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Oxidation: Ozone is commonly used as an oxidizing agent in aqueous solutions.
Nitration: Nitric acid is used for nitration reactions, followed by reduction with suitable reducing agents to form amino derivatives.
Major Products:
Oxidation: Highly oxidized organic acids and sulfate ions.
Nitration and Reduction: Amino derivatives of naphthalene trisulfonic acid.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,4,5-trisulfonic acid has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of naphthalene-1,4,5-trisulfonic acid primarily involves its strong acidic properties and its ability to participate in various chemical reactions. The sulfonic acid groups enhance the compound’s solubility in water and its reactivity with other chemical species. In biological systems, the compound can interact with proteins and enzymes, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,4,5-trisulfonic acid can be compared with other naphthalene sulfonic acids, such as:
Naphthalene-1,5-disulfonic acid: This compound has two sulfonic acid groups and is used as an intermediate in dye synthesis.
Naphthalene-1,3,6-trisulfonic acid: Similar to this compound, but with sulfonic acid groups at different positions, affecting its reactivity and applications.
Uniqueness: this compound’s unique arrangement of sulfonic acid groups at the 1, 4, and 5 positions gives it distinct chemical properties and reactivity compared to other isomers. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
60913-37-3 |
|---|---|
Molekularformel |
C10H8O9S3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
naphthalene-1,4,5-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-4-5-9(22(17,18)19)10-6(7)2-1-3-8(10)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
InChI-Schlüssel |
WPLONVCLMFSJEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


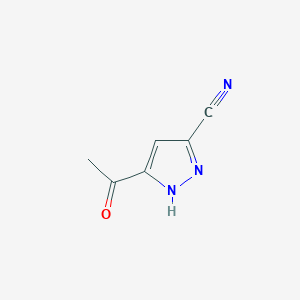
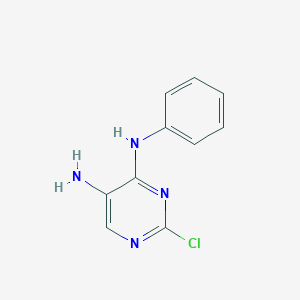
![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
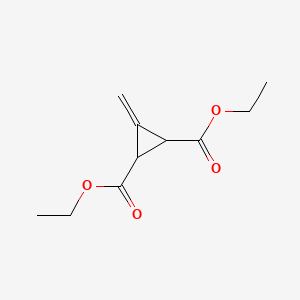
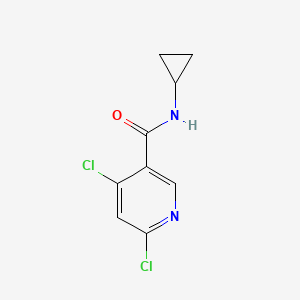
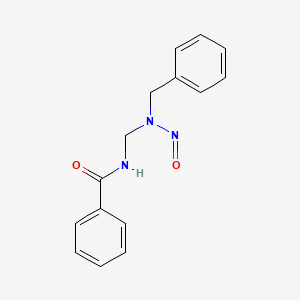
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
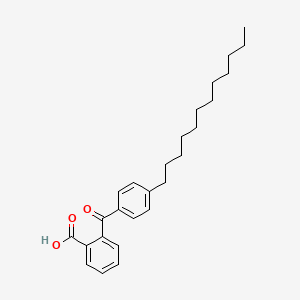
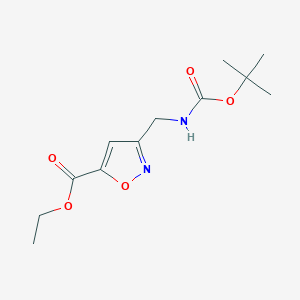
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
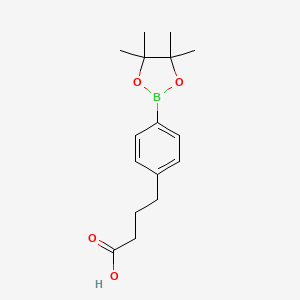
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
